

Technical Guide: [1-(4-methylbenzyl)-1H-indol-3-yl]methanol

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Compound of Interest

Compound Name: [1-(4-methylbenzyl)-1H-indol-3-yl]methanol

Cat. No.: B426090

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for "[1-(4-methylbenzyl)-1H-indol-3-yl]methanol" is limited in publicly accessible databases. The information presented herein is substantially based on data from the closely related analog, (1-benzyl-1H-indol-3-yl)methanol, and established synthetic methodologies for N-substituted indoles.

Introduction

Indole-3-carbinol (I3C) and its derivatives are a class of compounds that have garnered significant interest in the scientific community, particularly for their potential therapeutic applications.^[1] These molecules, naturally found in cruciferous vegetables, have been shown to exhibit a range of biological activities, including antitumor and antiviral properties.^[1] N-alkylation of the indole core, specifically benzylation, has been demonstrated to significantly enhance the potency of these compounds.^{[2][3]} This guide focuses on the synthesis, potential properties, and biological activities of a specific N-substituted indole derivative, **[1-(4-methylbenzyl)-1H-indol-3-yl]methanol**. The introduction of a methyl group on the benzyl moiety may influence its lipophilicity and metabolic stability, potentially modulating its biological profile.

Physicochemical Properties

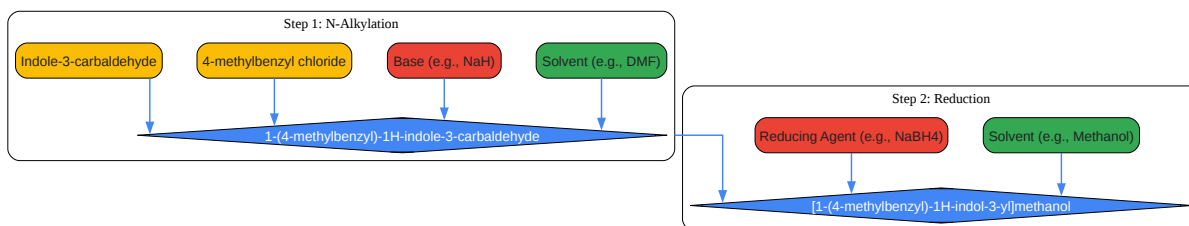
While a specific CAS number for **[1-(4-methylbenzyl)-1H-indol-3-yl]methanol** is not readily available, the properties of the parent compound, (1-benzyl-1H-indol-3-yl)methanol (CAS: 60941-76-6), provide a valuable reference point.^[4]

Property	Value (for (1-benzyl-1H-indol-3-yl)methanol)
Molecular Formula	C ₁₇ H ₁₇ NO
Molecular Weight	251.32 g/mol
IUPAC Name	[1-(4-methylbenzyl)-1H-indol-3-yl]methanol
Synonyms	1-(4-methylbenzyl)-I3C
Appearance	Expected to be a solid
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, and DMSO

Synthesis

A plausible and efficient synthetic route to obtain **[1-(4-methylbenzyl)-1H-indol-3-yl]methanol** involves a two-step process starting from indole-3-carbaldehyde. This method leverages a well-established N-alkylation of the indole nitrogen followed by a standard reduction of the aldehyde to the primary alcohol.

Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **[1-(4-methylbenzyl)-1H-indol-3-yl]methanol**.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

- Materials: Indole-3-carbaldehyde, sodium hydride (NaH) (60% dispersion in mineral oil), 4-methylbenzyl chloride, anhydrous N,N-dimethylformamide (DMF).
- Procedure:
 - To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of indole-3-carbaldehyde (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
 - Allow the mixture to stir at room temperature for 30 minutes.
 - Cool the reaction mixture back to 0 °C and add a solution of 4-methylbenzyl chloride (1.1 equivalents) in anhydrous DMF dropwise.
 - Let the reaction warm to room temperature and stir for 12-16 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde.

Step 2: Synthesis of **[1-(4-methylbenzyl)-1H-indol-3-yl]methanol**

- Materials: 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde, sodium borohydride (NaBH_4), methanol.
- Procedure:
 - Dissolve 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.
 - Cool the solution to 0 °C in an ice bath.
 - Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
 - Continue stirring at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Quench the reaction by the addition of water.
 - Remove the methanol under reduced pressure.
 - Extract the aqueous residue with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

- The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

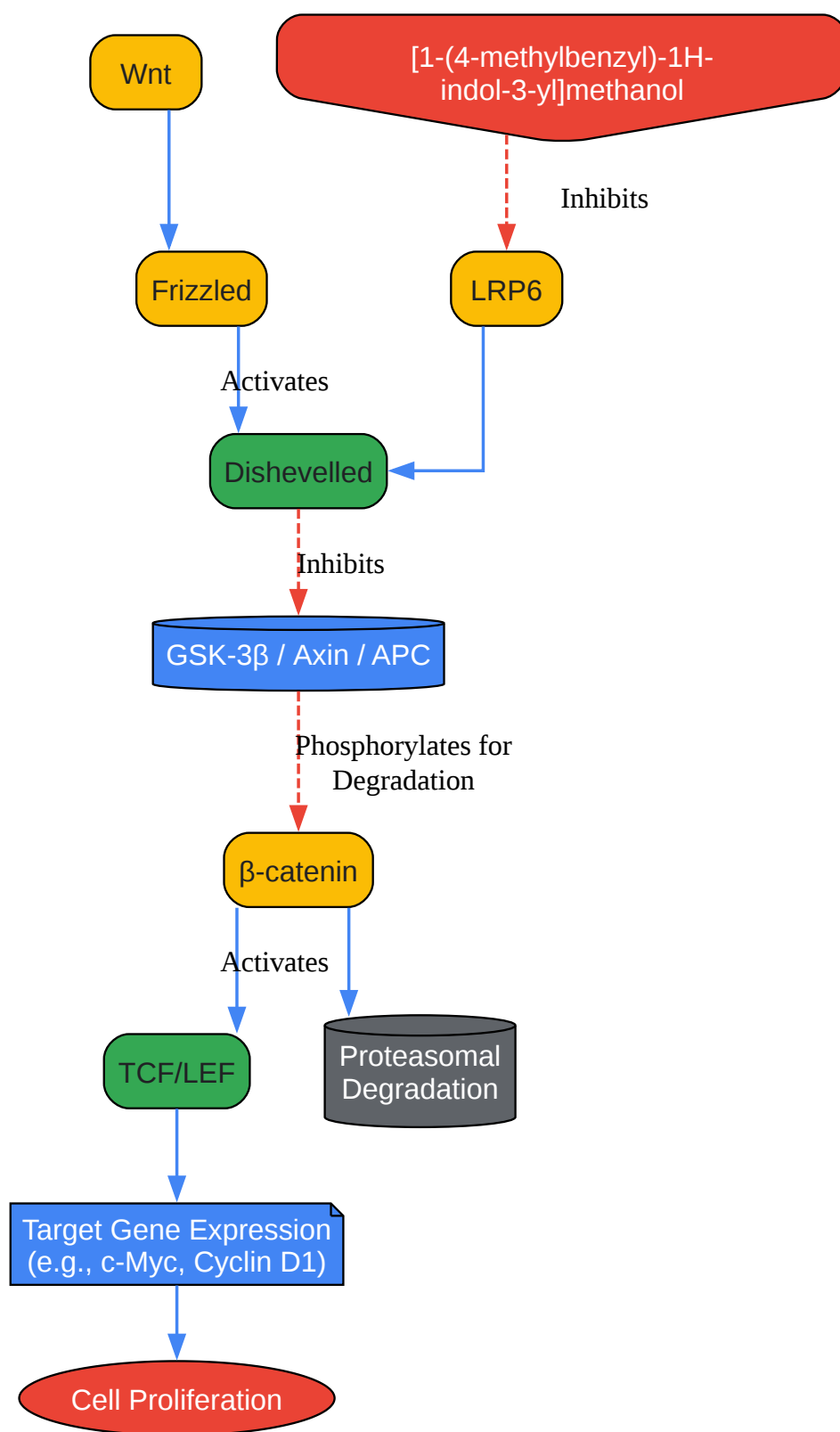
Potential Biological Activity and Signaling Pathways

The biological activity of **[1-(4-methylbenzyl)-1H-indol-3-yl]methanol** is anticipated to be similar to, and potentially more potent than, its unsubstituted benzyl analog, 1-benzyl-I3C. Studies on 1-benzyl-I3C have shown significantly enhanced anti-proliferative and anti-estrogenic properties in human breast cancer cells compared to I3C.[\[2\]](#)

Key Findings for 1-benzyl-I3C:

- **Enhanced Potency:** 1-benzyl-I3C exhibits approximately a 1000-fold greater potency in suppressing the growth of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cells when compared to I3C.[\[2\]](#) The IC₅₀ for 1-benzyl-I3C was reported to be around 0.05 μM, whereas for I3C it was 52 μM.[\[3\]](#)
- **Cell Cycle Arrest:** This class of compounds is known to induce a G1-cell cycle arrest.[\[2\]](#)
- **Wnt/β-catenin Signaling Inhibition:** 1-benzyl-I3C has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway in melanoma cells.[\[5\]](#) It is suggested to act at or upstream of the low-density lipoprotein receptor-related protein 6 (LRP6).[\[5\]](#)

Proposed Mechanism of Action: Wnt/β-catenin Signaling Pathway



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Caption: Postulated inhibition of the Wnt/β-catenin signaling pathway.

Conclusion

[1-(4-methylbenzyl)-1H-indol-3-yl]methanol represents a promising derivative of indole-3-carbinol with potentially enhanced therapeutic properties. The synthetic route outlined is straightforward and utilizes common laboratory reagents. Based on the activity of its close analog, this compound is a strong candidate for investigation as an anti-proliferative agent, particularly in cancers where the Wnt/ β -catenin signaling pathway is dysregulated. Further studies are warranted to confirm its synthesis, characterize its physicochemical properties, and elucidate its precise biological mechanisms of action.

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